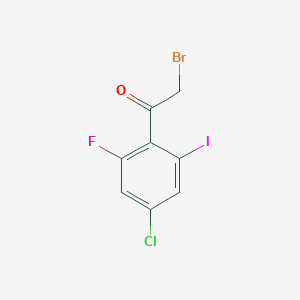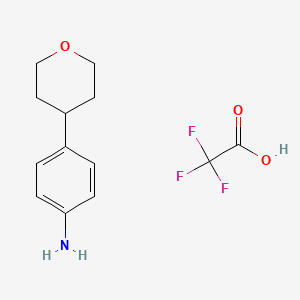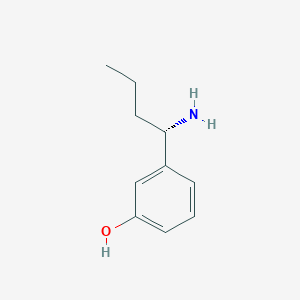
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that features a carboxybenzyl (Cbz) protecting group attached to an amino acid derivative. The Cbz group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of the amino acid with the Cbz group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Cbz-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Removal of the Cbz group to yield the free amino acid.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Industry: Employed in the production of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Cbz group can be removed under mild conditions, typically through catalytic hydrogenation, to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
Boc-(s)-2-amino-3-hydroxy-3-methylbutanoic acid: Features a tert-butyloxycarbonyl (Boc) protecting group instead of the Cbz group.
Fmoc-(s)-2-amino-3-hydroxy-3-methylbutanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Cbz-(s)-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to the stability of the Cbz group under a variety of reaction conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
MFRLLTJYHNOXRS-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


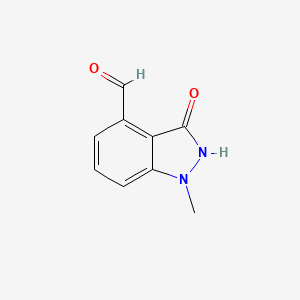
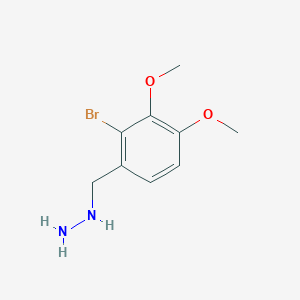
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)

